molecular formula C10H9FN4O B8280451 4-(3-Amino-4-fluorophenoxy)pyrimidin-2-amine

4-(3-Amino-4-fluorophenoxy)pyrimidin-2-amine

Cat. No. B8280451
M. Wt: 220.20 g/mol
InChI Key: AFLKMFBEPJYASC-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

Using a procedure analogous to Example A3, 3-amino-4-fluorophenol (491 mg, 3.86 mmol) and 4-chloropyrimidin-2-amine (500 mg, 3.86 mmol) were combined to give 4-(3-amino-4-fluorophenoxy)pyrimidin-2-amine (509 mg, 59% yield). MS (ESI) m/z: 221.0 (M+H+).
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[F:8].Cl[C:11]1[CH:16]=[CH:15][N:14]=[C:13]([NH2:17])[N:12]=1>>[NH2:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[F:8])[O:9][C:11]1[CH:16]=[CH:15][N:14]=[C:13]([NH2:17])[N:12]=1

Inputs

Step One
Name
Quantity
491 mg
Type
reactant
Smiles
NC=1C=C(C=CC1F)O
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=NC(=NC=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(OC2=NC(=NC=C2)N)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 509 mg
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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